

Comparative In Vivo Efficacy of C-DIM12 in Preclinical Cancer Models

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Compound of Interest

Compound Name: C-DIM12

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This comparison guide provides an objective analysis of the in vivo anti-tumor activity of **C-DIM12**, a novel Nurr1 modulator, against standard-of-care therapies in preclinical models of pancreatic, bladder, and prostate cancer. The data presented is intended for researchers, scientists, and drug development professionals to evaluate the potential of **C-DIM12** as a therapeutic agent.

C-DIM12: A Novel Approach to Cancer Therapy

C-DIM12 is a potent and orally active modulator of the orphan nuclear receptor Nurr1 (Nuclear Receptor Subfamily 4 Group A Member 2).[1] Emerging evidence suggests that **C-DIM12** exerts its anti-tumor effects through the induction of apoptosis and inhibition of autophagy.[1] This guide summarizes the available in vivo data for **C-DIM12** and compares it with established treatments for specific cancer types.

Pancreatic Cancer: C-DIM12 vs. Gemcitabine and Gemcitabine + nab-Paclitaxel

In a preclinical study utilizing a MiaPaCa-2 human pancreatic cancer xenograft model, **C-DIM12** demonstrated significant anti-tumor activity. While specific tumor growth inhibition percentages are not detailed in the available literature, the study reported a significant

decrease in tumor growth when **C-DIM12** was administered at a dose of 50 mg/kg intraperitoneally three times a week for six weeks.

For comparison, below is a summary of the in vivo efficacy of standard-of-care treatments for pancreatic cancer in similar xenograft models.

Treatment	Cancer Model	Dosage and Administration	Key Findings
C-DIM12	MiaPaCa-2 Xenograft	50 mg/kg, i.p., 3x/week for 6 weeks	Significantly decreased tumor growth.
Gemcitabine	MiaPaCa-2 Xenograft	120 mg/kg, i.p., daily	Significant abrogation of tumor growth.[2]
Gemcitabine + nab-Paclitaxel	KPC Mouse Model	Gemcitabine: Not specified; nab-Paclitaxel: Not specified	Significantly smaller tumors compared to gemcitabine alone; some tumor regression observed. [1]

Bladder Cancer: C-DIM12 vs. Gemcitabine + Cisplatin

Preclinical studies indicate that **C-DIM12** stimulates the Nurr1 mediated apoptosis axis in bladder cancer cells and tumors.[2] While specific in vivo tumor growth inhibition data for **C-DIM12** in bladder cancer models is not readily available, its mechanism of action suggests potential efficacy.

The standard-of-care for advanced bladder cancer often involves a combination of gemcitabine and cisplatin. The following table summarizes representative in vivo data for this combination.

Treatment	Cancer Model	Dosage and Administration	Key Findings
C-DIM12	Not specified	Not specified	Stimulates apoptosis in bladder cancer tumors.[2]
Gemcitabine + Cisplatin (Nanoparticles)	UM-UC-3 Xenograft	Gemcitabine: 12 mg/kg; Cisplatin: 1.9 mg/kg, 3 injections	Significantly inhibited tumor growth.

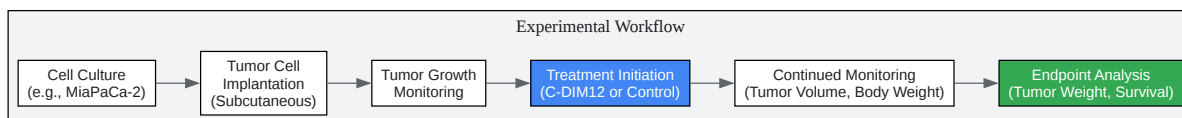
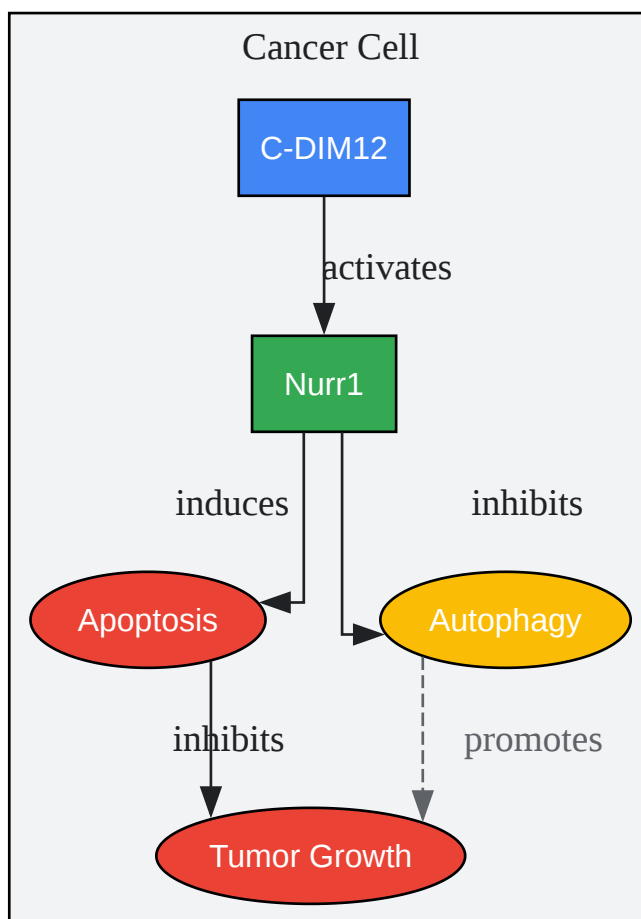
Prostate Cancer: C-DIM12 vs. Docetaxel and Abiraterone

The anti-tumor activity of **C-DIM12** in prostate cancer has been suggested through its modulation of Nurr1, however, specific in vivo studies demonstrating tumor growth inhibition are not yet available in the public domain. For comparison, data for standard therapies are presented below.

Treatment	Cancer Model	Dosage and Administration	Key Findings
C-DIM12	Not specified	Not specified	Mechanism suggests potential anti-tumor activity.
Docetaxel	LNCaP Xenograft	Not specified	Dose-dependent inhibition of cell proliferation (in vitro IC50: 1.13 nM).[3]
Abiraterone Acetate	LuCaP 136CR PDX	0.5 mmol/kg, oral gavage, 5 days/week	Significantly inhibited tumor progression and increased survival (median survival gain of 220%).[4][5]

Signaling Pathway of C-DIM12

The proposed signaling pathway for **C-DIM12**'s anti-tumor activity involves the activation of the orphan nuclear receptor Nurr1, which in turn modulates downstream targets to induce apoptosis and inhibit autophagy.



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